Cas no 1021099-51-3 (2-{8-[(2,4-dichlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid)

2-{8-[(2,4-Dichlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid is a purine derivative with potential applications in medicinal chemistry and biochemical research. Its structure features a dichlorophenylamino substituent, which may enhance binding affinity in target interactions, and a tetrahydro-1H-purin core, contributing to its stability and reactivity. The acetic acid moiety provides functional versatility for further derivatization or conjugation. This compound is of interest due to its potential as a scaffold for developing enzyme inhibitors or receptor modulators, particularly in studies involving adenosine-related pathways. Its well-defined synthetic route and purity make it suitable for rigorous experimental applications.
2-{8-[(2,4-dichlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid structure
1021099-51-3 structure
Product Name:2-{8-[(2,4-dichlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
CAS No:1021099-51-3
MF:C15H13Cl2N5O4
MW:398.200820684433
CID:6537286
Update Time:2025-05-20

2-{8-[(2,4-dichlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{8-[(2,4-dichlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
    • 2-[8-(2,4-dichloroanilino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid
    • 7H-Purine-7-acetic acid, 8-[(2,4-dichlorophenyl)amino]-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-
    • Inchi: 1S/C15H13Cl2N5O4/c1-20-12-11(13(25)21(2)15(20)26)22(6-10(23)24)14(19-12)18-9-4-3-7(16)5-8(9)17/h3-5H,6H2,1-2H3,(H,18,19)(H,23,24)
    • InChI Key: XJSKLZVEERYQLV-UHFFFAOYSA-N
    • SMILES: N1(CC(O)=O)C2=C(N(C)C(=O)N(C)C2=O)N=C1NC1=CC=C(Cl)C=C1Cl

Experimental Properties

  • Density: 1.68±0.1 g/cm3(Predicted)
  • Boiling Point: 638.7±65.0 °C(Predicted)
  • pka: 3.59±0.10(Predicted)

2-{8-[(2,4-dichlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5038-0226-2μmol
2-{8-[(2,4-dichlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
1021099-51-3
2μmol
$57.0 2023-09-10
Life Chemicals
F5038-0226-5μmol
2-{8-[(2,4-dichlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
1021099-51-3
5μmol
$63.0 2023-09-10
Life Chemicals
F5038-0226-10μmol
2-{8-[(2,4-dichlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
1021099-51-3
10μmol
$69.0 2023-09-10
Life Chemicals
F5038-0226-20μmol
2-{8-[(2,4-dichlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
1021099-51-3
20μmol
$79.0 2023-09-10
Life Chemicals
F5038-0226-1mg
2-{8-[(2,4-dichlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
1021099-51-3
1mg
$54.0 2023-09-10
Life Chemicals
F5038-0226-2mg
2-{8-[(2,4-dichlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
1021099-51-3
2mg
$59.0 2023-09-10
Life Chemicals
F5038-0226-3mg
2-{8-[(2,4-dichlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
1021099-51-3
3mg
$63.0 2023-09-10
Life Chemicals
F5038-0226-4mg
2-{8-[(2,4-dichlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
1021099-51-3
4mg
$66.0 2023-09-10
Life Chemicals
F5038-0226-5mg
2-{8-[(2,4-dichlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
1021099-51-3
5mg
$69.0 2023-09-10
Life Chemicals
F5038-0226-10mg
2-{8-[(2,4-dichlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
1021099-51-3
10mg
$79.0 2023-09-10

2-{8-[(2,4-dichlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid Related Literature

Additional information on 2-{8-[(2,4-dichlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid

Recent Advances in the Study of 2-{8-[(2,4-dichlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid (CAS: 1021099-51-3)

The compound 2-{8-[(2,4-dichlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid (CAS: 1021099-51-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique purine-based scaffold and dichlorophenyl substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its clinical relevance.

One of the key areas of investigation has been the compound's role as a modulator of adenosine receptors. Adenosine receptors play a critical role in regulating inflammatory responses, cardiovascular function, and neuronal activity. Preliminary data suggest that 2-{8-[(2,4-dichlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid exhibits selective binding affinity for the A2A receptor subtype, making it a potential candidate for the treatment of inflammatory diseases and neurodegenerative disorders. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokine release, while in vivo models have shown neuroprotective effects in animal models of Parkinson's disease.

Another significant advancement in the study of this compound is its application in cancer therapy. Recent research has highlighted its potential as an inhibitor of protein kinases involved in tumor proliferation and metastasis. Specifically, the compound has been shown to interfere with the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. In preclinical models, treatment with 2-{8-[(2,4-dichlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid resulted in reduced tumor growth and increased apoptosis in cancer cells. These findings underscore its potential as a novel chemotherapeutic agent.

Pharmacokinetic studies have also been conducted to evaluate the compound's bioavailability, metabolic stability, and toxicity profile. Results indicate that 2-{8-[(2,4-dichlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid exhibits favorable oral absorption and moderate plasma protein binding. However, further optimization is required to enhance its metabolic stability and reduce potential off-target effects. Structural modifications, such as the introduction of fluorine atoms or the development of prodrug formulations, are currently being explored to address these challenges.

In conclusion, the compound 2-{8-[(2,4-dichlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid (CAS: 1021099-51-3) represents a promising candidate for multiple therapeutic applications. Its dual role as an adenosine receptor modulator and a kinase inhibitor highlights its versatility in drug development. Ongoing research aims to further elucidate its molecular mechanisms, optimize its pharmacological properties, and advance its clinical translation. These efforts are expected to contribute significantly to the fields of immunology, oncology, and neurology.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent